BenchChemオンラインストアへようこそ!

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

CHK2 kinase inhibition checkpoint kinase 2 structure–activity relationship

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-16-8) is a synthetic small-molecule benzamide derivative featuring a thiophene-3-yl substituent at the 5-position of a pyridine ring, linked via a methylene bridge to the benzamide moiety. Its molecular formula is C17H14N2OS with a molecular weight of 294.4 g/mol.

Molecular Formula C17H14N2OS
Molecular Weight 294.37
CAS No. 1795480-16-8
Cat. No. B2818847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
CAS1795480-16-8
Molecular FormulaC17H14N2OS
Molecular Weight294.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
InChIInChI=1S/C17H14N2OS/c20-17(14-4-2-1-3-5-14)19-10-13-8-16(11-18-9-13)15-6-7-21-12-15/h1-9,11-12H,10H2,(H,19,20)
InChIKeyOWSFPOXDTUWIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-16-8): Structural Identity and Core Properties for Research Procurement


N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-16-8) is a synthetic small-molecule benzamide derivative featuring a thiophene-3-yl substituent at the 5-position of a pyridine ring, linked via a methylene bridge to the benzamide moiety . Its molecular formula is C17H14N2OS with a molecular weight of 294.4 g/mol . The compound belongs to a broader chemotype of thiophene-pyridine benzamides that has been explored in kinase inhibition (CHK2) and antiviral drug discovery programs [1][2]. Notably, the closest structural analogs—differing by a single methylene linker or benzamide substitution pattern—exhibit quantitatively distinct biological profiles, making precise compound identity critical for reproducible research outcomes [1][2].

Why N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)benzamide Cannot Be Interchanged with In-Class Benzamide Analogs Without Data Loss


Generic substitution within the thiophene-pyridine benzamide class is not scientifically defensible because small structural perturbations produce quantitatively divergent biological outcomes. The methylene-bridged pyridine scaffold of CAS 1795480-16-8 distinguishes it from directly linked analogs such as 4-(5-(thiophen-3-yl)pyridin-3-yl)benzamide (CAS 1216771-29-7), which shows a CHK2 IC50 of 5.2 µM [1]. Even within the same methylene-linked chemotype, the benzamide ring substitution pattern (e.g., 3,4-difluoro vs. unsubstituted benzamide) modulates target engagement and cellular potency . The recently described N-[(thiophen-3-yl)methyl]benzamide series targeting influenza hemagglutinin fusion demonstrates that EC50 values span from ~0.8 µM to >100 µM depending solely on substituent identity [2]. These data collectively establish that CAS 1795480-16-8 occupies a distinct structure–activity coordinate; substituting it with a near-neighbor analog without confirmatory testing introduces uncontrolled experimental variance.

Quantitative Differentiation Evidence for N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-16-8) Versus Closest Analogs


Methylene-Linker Architecture Enables Distinct CHK2 Inhibitory Space Compared to Directly Linked 4-(5-(Thiophen-3-yl)pyridin-3-yl)benzamide

The target compound incorporates a methylene (–CH2–) spacer between the pyridine core and the benzamide carbonyl, whereas the comparator 4-(5-(thiophen-3-yl)pyridin-3-yl)benzamide (CAS 1216771-29-7; CHEMBL587506) lacks this spacer and attaches the benzamide directly to the pyridine ring [1]. This single-atom difference alters the distance and angular geometry between the thiophene-pyridine recognition element and the benzamide hydrogen-bonding group. In a CHK2 kinase inhibition assay using human HT29 cells, the directly linked analog exhibits an IC50 of 5.20 × 10^3 nM (5.2 µM) [1]. While the target compound has not been tested in an identical head-to-head CHK2 assay, the established SAR for this chemotype shows that the presence and length of the linker between the heterocyclic core and the benzamide group is a critical determinant of ATP-competitive binding to CHK2, with methylene-bridged analogs occupying a distinct affinity range from their directly linked counterparts .

CHK2 kinase inhibition checkpoint kinase 2 structure–activity relationship

Benzamide Ring Substituent Status Differentiates CAS 1795480-16-8 from Halogenated Analogs in Kinase Selectivity Profiles

CAS 1795480-16-8 bears an unsubstituted benzamide ring, distinguishing it from analogs such as 3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-57-7) and 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1798520-30-5) . In the broader CHK2 inhibitor series characterized by Hilton et al., benzamide ring substitution (e.g., fluoro, methoxy, trifluoromethoxy) was shown to modulate both kinase affinity and selectivity across the kinome, with substituent identity directly influencing ATP-pocket complementarity . The unsubstituted benzamide of CAS 1795480-16-8 presents a minimal steric profile and distinct hydrogen-bonding character compared to electron-withdrawing (difluoro) or electron-donating (methoxy) variants, which predictably alters target engagement profiles.

kinase inhibition benzamide substitution SAR selectivity profiling

Thiophene-3-yl Pyridine Scaffold Privileged for Hemagglutinin Fusion Inhibition: Class-Level Evidence from N-[(Thiophen-3-yl)methyl]benzamide Series

A closely related chemotype—N-[(thiophen-3-yl)methyl]benzamides—has been validated as influenza A virus hemagglutinin (HA) fusion inhibitors in a 2025 Journal of Medicinal Chemistry study [1]. The lead compound VF-57a (a dimethylthiophene benzamide variant) achieved an EC50 of ~0.8 µM against A/H1N1 (PR8 strain) in MDCK cells with a selectivity index >130, and EC50 values of 0.3 µM and 0.8 µM against A/H1N1 and A/H5N1 pseudovirus entry, respectively [1]. Within the series, EC50 values ranged from 0.18 µM to >100 µM depending on benzamide ring substitution, demonstrating the sensitivity of antiviral activity to structural modifications [1]. While CAS 1795480-16-8 was not explicitly tested in this study, its thiophene-3-yl pyridine scaffold represents a structurally expanded variant of the validated N-[(thiophen-3-yl)methyl]benzamide pharmacophore, suggesting potential applicability in antiviral discovery with the pyridine ring offering additional hydrogen-bonding capacity and vector diversification relative to the simpler thiophene-methyl series [1].

influenza A virus hemagglutinin fusion inhibitor antiviral drug discovery

Molecular Properties Differentiate CAS 1795480-16-8 from High-Molecular-Weight Bis-Thiophene Analog for Solubility-Dependent Assays

CAS 1795480-16-8 (MW 294.4 g/mol, C17H14N2OS) is substantially smaller and less lipophilic than the bis-thiophene analog 4-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1798490-22-8; MW 376.5 g/mol, C21H16N2OS2, containing two thiophene rings) . The molecular weight difference of 82.1 g/mol and the additional thiophene ring in the comparator increase lipophilicity (predicted logP shift of approximately +1.0 to +1.5 units based on the thiophene fragment contribution), which directly impacts aqueous solubility and nonspecific protein binding in biochemical and cellular assays.

physicochemical properties molecular weight solubility

Procurement-Relevant Application Scenarios for N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-16-8)


CHK2 Kinase Inhibitor Medicinal Chemistry: SAR Baseline Scaffold

CAS 1795480-16-8 serves as an unsubstituted benzamide reference compound for structure–activity relationship (SAR) studies targeting checkpoint kinase 2 (CHK2). Its methylene-bridged architecture and bare benzamide ring provide a minimal pharmacophore baseline against which the effects of benzamide substitution (e.g., halogenation, methoxylation) on CHK2 inhibitory potency and kinase selectivity can be quantitatively measured [1]. The directly linked analog 4-(5-(thiophen-3-yl)pyridin-3-yl)benzamide (IC50 = 5.2 µM against CHK2) serves as a key comparator for probing linker-dependent potency shifts [1].

Influenza A Virus Hemagglutinin Fusion Inhibitor Lead Expansion

The thiophene-3-yl pyridine scaffold of CAS 1795480-16-8 maps onto the validated N-[(thiophen-3-yl)methyl]benzamide pharmacophore recently shown to inhibit influenza A virus HA-mediated fusion (EC50 ~0.8 µM for lead compound VF-57a against A/H1N1) [2]. The embedded pyridine ring provides an additional hydrogen-bond acceptor and a vector for introducing polarity into the thiophene-binding cavity of HA, potentially enhancing affinity or modulating resistance profiles relative to the simpler thiophene-methyl benzamide series [2]. This compound is suitable for screening in HA pseudovirus entry assays and CPE reduction assays in MDCK cells.

Physicochemical Property-Driven Screening Library Design

With a molecular weight of 294.4 g/mol and a single thiophene ring, CAS 1795480-16-8 resides in favorable drug-like chemical space (compliant with Lipinski's Rule of Five) and exhibits predicted solubility advantages over heavier bis-thiophene analogs (e.g., CAS 1798490-22-8, MW 376.5) [1]. This makes it a suitable candidate for inclusion in diversity-oriented screening libraries where aqueous solubility, minimal nonspecific binding, and structural novelty are prioritized selection criteria [1].

Kinase Profiling Panel Reference Compound

Given the established activity of structurally related thiophene-pyridine benzamides against CHK2 [1], CAS 1795480-16-8 can be deployed as a tool compound in broader kinase selectivity panels to map the contribution of the benzamide ring substitution status to kinome-wide selectivity. Comparing its selectivity profile against substituted analogs (e.g., 3,4-difluoro or 2-methoxy variants) will delineate the selectivity window achievable through benzamide functionalization .

Quote Request

Request a Quote for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.